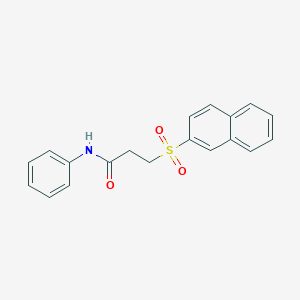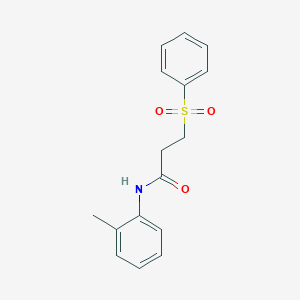![molecular formula C16H14N2OS B270354 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is a chemical compound that has gained significant attention in scientific research. It is a member of the benzimidazole family, which is known for its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It can also scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone in lab experiments is its diverse range of biological activities. It can be used in various assays to study inflammation, oxidative stress, apoptosis, and viral replication. However, one of the limitations is its potential toxicity at higher concentrations. Therefore, it is important to optimize the concentration used in experiments to minimize any potential cytotoxic effects.
Orientations Futures
There are several future directions for the research of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone. One potential direction is the development of more potent analogs with improved biological activities. Another direction is the investigation of its potential use in the treatment of various diseases such as cancer and viral infections. Furthermore, the use of this compound as a fluorescent probe for the detection of biological thiols can be further explored.
Méthodes De Synthèse
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 1-bromo-2-phenylethanone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone has been studied extensively for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for the detection of biological thiols.
Propriétés
Formule moléculaire |
C16H14N2OS |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(1-methylbenzimidazol-2-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C16H14N2OS/c1-18-14-10-6-5-9-13(14)17-16(18)20-11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clé InChI |
JZIDEMFXTQMVEA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



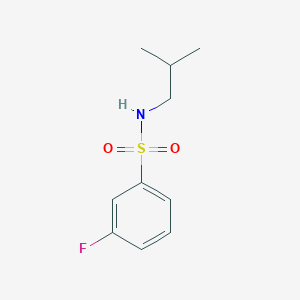
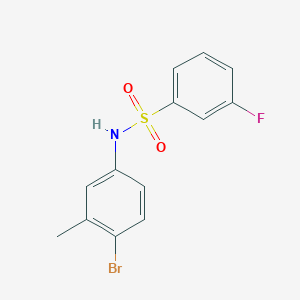
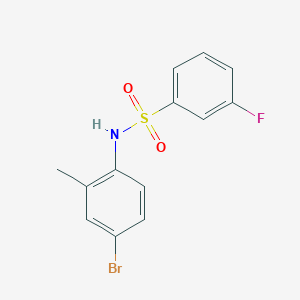
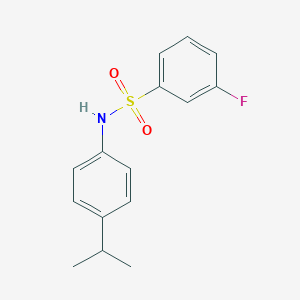
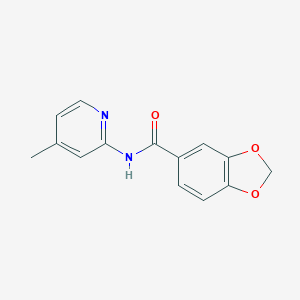
![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
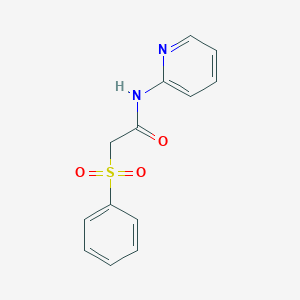
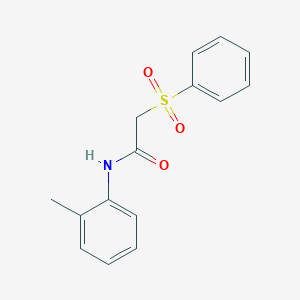
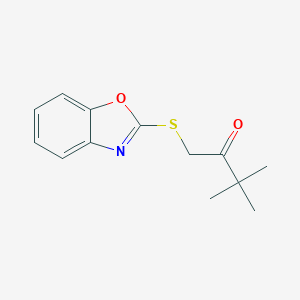
![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
